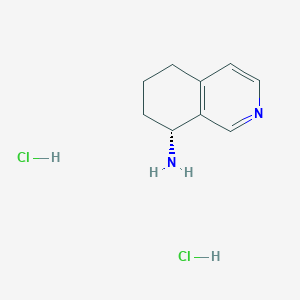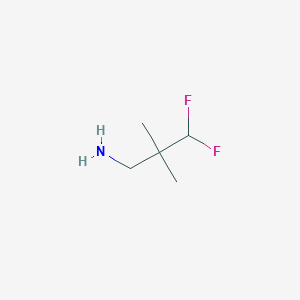![molecular formula C7H5Cl2N3 B1457791 4-Chloropyrido[3,4-d]pyrimidine hydrochloride CAS No. 1820642-26-9](/img/structure/B1457791.png)
4-Chloropyrido[3,4-d]pyrimidine hydrochloride
Overview
Description
4-Chloropyrido[3,4-d]pyrimidine hydrochloride is a chemical compound with the molecular formula C7H5Cl2N3 . It is used in the synthesis of isomeric 4-substituted aminopyrido[4,3-d]pyrimidines with cytokinin activity .
Synthesis Analysis
The synthesis of 4-Chloropyrido[3,4-d]pyrimidine hydrochloride involves several steps. One method involves the reaction of 2-chloro-5-aminopyridine-4-carboxamide with CS2 in the presence of DBU .Molecular Structure Analysis
The molecular structure of 4-Chloropyrido[3,4-d]pyrimidine hydrochloride consists of a pyridine ring fused with a pyrimidine ring, with a chlorine atom attached to the fourth carbon of the pyridine ring .Chemical Reactions Analysis
4-Chloropyrido[3,4-d]pyrimidine hydrochloride can undergo various chemical reactions. For instance, it can be used as a reactant in the synthesis of isomeric 4-substituted aminopyrido[4,3-d]pyrimidines .Physical And Chemical Properties Analysis
4-Chloropyrido[3,4-d]pyrimidine hydrochloride has a molecular weight of 165.58 g/mol . It has a topological polar surface area of 38.7 Ų and a complexity of 142 .Scientific Research Applications
Antagonists of the Human Chemokine Receptor CXCR2
4-Chloropyrido[3,4-d]pyrimidine: derivatives have been explored as antagonists for the human chemokine receptor CXCR2 . This receptor is implicated in various inflammatory, autoimmune, and neurodegenerative diseases, as well as cancer. By inhibiting CXCR2, these compounds could potentially serve as therapeutic agents for treating such disorders.
Scaffold for Kinase Inhibitors
The pyrido[3,4-d]pyrimidine scaffold is utilized in medicinal chemistry to develop potent kinase inhibitors . These inhibitors are promising candidates for cancer therapy and are also being investigated for the treatment of inflammatory skin disorders, such as atopic dermatitis.
Anti-Inflammatory Applications
Pyrido[3,4-d]pyrimidine compounds have been synthesized and evaluated for their anti-inflammatory activities . These compounds could play a significant role in the development of new anti-inflammatory drugs.
Synthesis of Functionally Vital Pyrimidines
The compound has been used in the synthesis of functionally important pyrimidines . These pyrimidines are essential in various chemical reactions and could be key intermediates in pharmaceutical manufacturing.
Research in Immunology
Given its role in CXCR2 antagonism, 4-Chloropyrido[3,4-d]pyrimidine hydrochloride is likely to be a subject of research in immunology . It could help in understanding the mechanisms of immune response and in developing treatments for immune-related diseases.
Neurodegenerative Disease Research
As CXCR2 is involved in neurodegenerative diseases, compounds based on 4-Chloropyrido[3,4-d]pyrimidine hydrochloride could be used in researching potential treatments for conditions like Alzheimer’s and Parkinson’s disease .
Safety and Hazards
Future Directions
properties
IUPAC Name |
4-chloropyrido[3,4-d]pyrimidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClN3.ClH/c8-7-5-1-2-9-3-6(5)10-4-11-7;/h1-4H;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUVRZLCXLNIFTI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC2=C1C(=NC=N2)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloropyrido[3,4-d]pyrimidine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-(4'-amino-[1,1'-biphenyl]-2-yl)acetamide](/img/structure/B1457710.png)
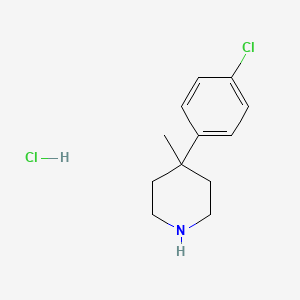
![[3-(Trifluoromethyl)pyrrolidin-2-yl]methanol](/img/structure/B1457713.png)
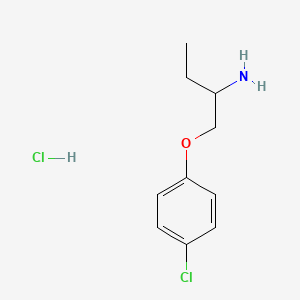
![3,3',3''-[nitrilotris(Methanediyl-1h-1,2,3-Triazole-4,1-Diyl)]tripropan-1-Ol](/img/structure/B1457715.png)
![2-[(1-Cyclohexylethyl)amino]ethan-1-ol hydrochloride](/img/structure/B1457716.png)
![[1-(Trifluoromethyl)cyclopropyl]methanamine hydrochloride](/img/structure/B1457717.png)
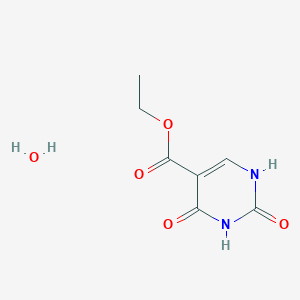

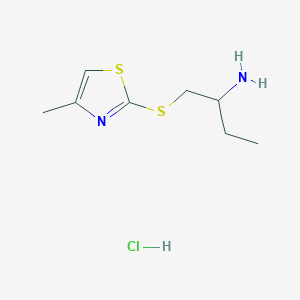
![6-methoxy-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid](/img/structure/B1457723.png)
